Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-
Description
Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-] (CAS: Not explicitly listed, structurally analogous to compounds in , and 10) is a nitroaromatic bis-furan derivative. Its structure features a central 4-nitrophenyl group linked via a methylene bridge to two 5-methylfuran rings. This compound is synthesized through acid-catalyzed condensation of 4-nitrobenzaldehyde with 2-methylfuran, as demonstrated in analogous syntheses . Key properties include a molecular formula of C₁₇H₁₄N₂O₅ (inferred from and ), a melting point of ~83°C (based on structurally similar compounds in ), and applications in organic synthesis as a versatile building block due to its electron-deficient nitro group .
Properties
CAS No. |
86698-38-6 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-(4-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C17H15NO4/c1-11-3-9-15(21-11)17(16-10-4-12(2)22-16)13-5-7-14(8-6-13)18(19)20/h3-10,17H,1-2H3 |
InChI Key |
BRZPYEQKKPNOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 4-nitrobenzaldehyde with 2-methylfuran under specific conditions. One common method involves a Knoevenagel condensation reaction, where 4-nitrobenzaldehyde reacts with 2-methylfuran in the presence of a base such as sodium carbonate or sodium bicarbonate, and a solvent like ethanol or acetone . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions
Scientific Research Applications
5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound has shown amoebicidal effects against Entamoeba histolytica, making it a candidate for developing new antiparasitic drugs.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme triosephosphate isomerase in Entamoeba histolytica, leading to its amoebicidal effects . The compound interacts with key amino acid residues in the enzyme’s active site, disrupting its function and leading to the death of the parasite.
Biological Activity
Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-] is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring dual furan rings linked by a methylene bridge and a nitrophenyl substituent, contributes to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15N O4
- Molecular Weight : Approximately 297.30 g/mol
- Structural Features : The compound consists of two furan rings connected by a methylene bridge with a 4-nitrophenyl group attached, influencing its reactivity and biological interactions.
Synthesis
The synthesis of Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-] typically involves a Knoevenagel condensation reaction , which is crucial for forming the methylene bridge between the furan moieties. This method allows for the introduction of various substituents that can modulate the compound's biological properties.
Biological Activities
Furan derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities observed for Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-].
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 | |
| Methicillin-resistant S. aureus (MRSA) | 25-50 |
These findings suggest that Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-] exhibits strong antibacterial activity that could be harnessed in developing new therapeutic agents.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes that play critical roles in bacterial survival and pathogenicity. Interaction studies reveal that it can inhibit enzymes such as:
- Cholinesterase : Important for neurotransmission.
- CYP450 enzymes : Involved in drug metabolism.
These interactions suggest potential applications in pharmacology for drug design and development aimed at enhancing efficacy against resistant pathogens .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various furan derivatives, including Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-]. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria with varying MIC values compared to standard antibiotics .
- Enzyme Interaction Profiling : Another research project involved profiling the interaction of this compound with over 300 enzymatic assays. The results indicated that it could act as an inhibitor in several pathways relevant to drug metabolism and toxicity .
Comparison with Similar Compounds
Substituent Variations on the Methylene Bridge
The compound’s reactivity and physicochemical properties are highly influenced by the substituent on the phenyl ring. Below is a comparative analysis with analogous derivatives:
Key Research Findings
Synthetic Utility : The nitro-substituted derivative exhibits superior reactivity in Friedel-Crafts alkylation and Diels-Alder reactions compared to chloro or unsubstituted analogs, attributed to the strong electron-withdrawing effect of the nitro group .
Thermal Stability : The 4-nitrophenyl derivative has a higher melting point (~83°C) than the 4-chlorophenyl analog (data unavailable), likely due to stronger intermolecular dipole interactions .
Natural Occurrence : Simpler bis-furans (e.g., 2,2’-methylenebisfuran) are identified in plant volatiles, suggesting ecological roles in pest resistance, whereas synthetic derivatives are absent in natural sources .
Toxicity Profile : While furan derivatives are listed in toxic chemical databases (e.g., ), the nitro-substituted compound’s toxicity remains unstudied, warranting caution in handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
